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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals effectively manage
autofluorescence encountered during their experiments.

Frequently Asked Questions (FAQS)

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural emission of light by biological materials or other substances in
a sample when excited by a light source. This intrinsic fluorescence can interfere with the
detection of specific fluorescent signals from probes or labels, leading to high background,
reduced signal-to-noise ratio, and difficulty in interpreting results.[1][2] Common sources of
autofluorescence in biological samples include endogenous molecules like NAD(P)H, flavins,
collagen, and elastin.[3][4]

Q2: How can | determine if the background signal in my experiment is due to
autofluorescence?

To determine the level of autofluorescence, it is crucial to include an unstained control sample
in your experimental setup.[1] This control should be treated with all the same reagents and
undergo the same processing as your stained samples, except for the addition of the
fluorescent dye or antibody. By imaging this unstained sample using the same settings as your
experimental samples, you can visualize the contribution of autofluorescence to your overall
signal.
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Q3: What are the common sources of autofluorescence in cell and tissue samples?

Autofluorescence can originate from various components within cells and tissues. Some of the
most common sources are summarized in the table below.

Common Excitation Common Emission

Source Notes
(nm) (nm)
Found in
NAD(P)H 340 - 360 440 - 470 mitochondria, related

to metabolic state.

) Found in mitochondria
Flavins (FAD, FMN) 450 520 - 540 )
and peroxisomes.[4]

Abundant in the
Collagen 360 - 400 400 - 450 extracellular matrix of

connective tissues.[3]

A major component of
Elastin 360 - 400 450 - 500 the extracellular

matrix.[3]

"Age pigment" that
] ) accumulates in
Lipofuscin 450 - 490 500 - 650
lysosomes of post-

mitotic cells.[4]

Present in plant
Chlorophyll 400 - 450, 650 - 700 650 - 750 ,
tissues.[5]

Glutaraldehyde and
o ) paraformaldehyde can
Aldehyde Fixatives Variable Broad )
induce

autofluorescence.[4]

Q4: Can my experimental reagents contribute to autofluorescence?

Yes, some reagents can be a source of background fluorescence. For example, certain culture
media, plasticware, and mounting media can exhibit autofluorescence. It is recommended to
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test each component of your experimental system for intrinsic fluorescence.

Troubleshooting Guide for Autofluorescence

If you are experiencing high background fluorescence in your experiments, follow this
troubleshooting guide to identify and mitigate the issue.

Issue: High background signal obscuring the specific fluorescent signal.

Caption: Troubleshooting workflow for high background signal.

Autofluorescence Mitigation Strategies

If autofluorescence is confirmed, consider the following strategies:

e Spectral Unmixing: This computational technique separates the spectral signatures of your
specific fluorophore and the autofluorescence.[5][6][7] It is a powerful method for resolving
signals with overlapping emission spectra.

e Photobleaching: Intentionally exposing the sample to high-intensity light before imaging your
target fluorophore can selectively destroy the autofluorescent molecules.[4] The specific
fluorophores are typically more resistant to photobleaching than the endogenous
autofluorescent compounds.

o Use of Quenching Agents: Chemical reagents can be used to reduce autofluorescence. For
example, Sudan Black B is effective at quenching lipofuscin-based autofluorescence.[4]
Commercial quenching kits are also available.

o Choice of Fluorophores: Whenever possible, use fluorophores with excitation and emission
spectra in the far-red or near-infrared range, as autofluorescence is typically weaker in these
regions.[1]

e Sample Preparation: Proper sample preparation can minimize fixation-induced
autofluorescence. Perfusion of tissues with PBS before fixation can help remove red blood
cells, which can be a source of autofluorescence.[8] Minimizing the duration of fixation can
also be beneficial.[4][8]
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Experimental Protocols
Protocol 1: Pre-imaging Photobleaching

This protocol describes a general method for photobleaching autofluorescence in fixed cell or
tissue samples before acquiring the final image.

Materials:

e Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp)
and appropriate filter sets.

o Sample mounted on a microscope slide.
Procedure:
e Place the slide on the microscope stage and bring the sample into focus.

» Select a filter cube that will excite the autofluorescence but not your specific fluorophore, if
possible. If not, use a broad-spectrum light source.

o Expose the entire field of view to be imaged to the high-intensity light for a period of 1 to 5
minutes. The optimal time will need to be determined empirically.

e Monitor the decrease in autofluorescence by capturing images at set intervals.

» Once the autofluorescence has been significantly reduced, switch to the appropriate filter set
for your specific fluorophore and acquire your experimental image.
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Caption: Experimental workflow for photobleaching.

Protocol 2: Sample Preparation for Spectral Unmixing

Successful spectral unmixing requires the acquisition of reference spectra for both the
autofluorescence and the specific fluorophores being used.
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Materials:

Spectral imaging system (e.g., spectral confocal microscope or flow cytometer).

Unstained sample (for autofluorescence reference).

Samples stained with each individual fluorophore (for single-color reference controls).[7]

Fully stained experimental sample.

Procedure:

e Acquire Autofluorescence Spectrum:

o Using the unstained sample, acquire a spectral image or data across the desired emission
range. This will serve as the reference spectrum for autofluorescence.[7]

e Acquire Single-Color Reference Spectra:

o For each fluorophore in your experiment, use the corresponding single-color stained
sample to acquire its spectral signature.[5][7]

e Acquire Experimental Data:

o Acquire the spectral data from your fully stained experimental sample.

o Perform Spectral Unmixing:

o Use the software associated with your imaging system to perform linear unmixing.[5] The
software will use the reference spectra to deconvolve the mixed signals in your
experimental sample, separating the specific fluorescent signals from the
autofluorescence.

Caption: Logical relationship for spectral unmixing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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